[1-(3-Fluoropyridine-4-carbonyl)piperidin-4-yl]methanamine
Description
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Properties
IUPAC Name |
[4-(aminomethyl)piperidin-1-yl]-(3-fluoropyridin-4-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FN3O/c13-11-8-15-4-1-10(11)12(17)16-5-2-9(7-14)3-6-16/h1,4,8-9H,2-3,5-7,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQKPYMNLBDQJBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN)C(=O)C2=C(C=NC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
[1-(3-Fluoropyridine-4-carbonyl)piperidin-4-yl]methanamine is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The chemical structure of [1-(3-Fluoropyridine-4-carbonyl)piperidin-4-yl]methanamine can be represented as follows:
This compound features a piperidine ring substituted with a 3-fluoropyridine-4-carbonyl moiety, which is crucial for its biological activity.
Pharmacological Profile
Research indicates that compounds similar to [1-(3-Fluoropyridine-4-carbonyl)piperidin-4-yl]methanamine exhibit various biological activities, including:
- Inhibition of Janus Kinase (JAK) Pathway : Piperidine derivatives have been shown to modulate JAK signaling pathways, which are implicated in several inflammatory and autoimmune diseases .
- Anticancer Properties : Some derivatives demonstrate significant cytotoxic effects against cancer cell lines, indicating potential as anticancer agents. For instance, structural modifications on piperidine-based compounds have led to improved selectivity and potency against specific cancer types .
Structure-Activity Relationships (SAR)
The biological activity of [1-(3-Fluoropyridine-4-carbonyl)piperidin-4-yl]methanamine is influenced by its structural components. Key findings in SAR studies include:
- Fluorination : The presence of fluorine in the pyridine ring enhances lipophilicity and may improve binding affinity to biological targets.
- Piperidine Modifications : Variations in the piperidine structure can significantly affect the compound's pharmacokinetics and pharmacodynamics, impacting both efficacy and safety profiles .
Case Study 1: JAK Inhibition
A study focused on piperidinyl azetidine derivatives demonstrated their ability to inhibit JAK1 effectively. The compound [1-(3-Fluoropyridine-4-carbonyl)piperidin-4-yl]methanamine was part of a series evaluated for anti-inflammatory properties. Results showed promising IC50 values in cellular assays, indicating strong JAK inhibition .
Case Study 2: Anticancer Activity
Another investigation into pyridine-based compounds highlighted the anticancer potential of derivatives similar to [1-(3-Fluoropyridine-4-carbonyl)piperidin-4-yl]methanamine. The study reported that certain modifications led to enhanced cytotoxicity against MCF-7 breast cancer cells, with IC50 values significantly lower than standard chemotherapeutics like 5-Fluorouracil .
Data Tables
Scientific Research Applications
Janus Kinase (JAK) Inhibition
One of the primary applications of [1-(3-Fluoropyridine-4-carbonyl)piperidin-4-yl]methanamine is as a JAK inhibitor. JAKs are critical enzymes involved in the signaling pathways of various cytokines and growth factors, making them vital targets for treating inflammatory diseases and certain cancers. Research indicates that piperidine derivatives, including this compound, exhibit significant JAK inhibition, which may lead to therapeutic advancements in treating conditions such as rheumatoid arthritis and myeloproliferative disorders .
Anticancer Properties
Studies have shown that compounds with similar structural motifs to [1-(3-Fluoropyridine-4-carbonyl)piperidin-4-yl]methanamine can induce apoptosis in cancer cells. The incorporation of the fluoropyridine moiety enhances the compound's interaction with biological targets, potentially leading to the development of novel anticancer agents. For instance, derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines .
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship of [1-(3-Fluoropyridine-4-carbonyl)piperidin-4-yl]methanamine is crucial for optimizing its pharmacological properties. SAR studies have revealed that modifications to the piperidine ring and variations in the carbonyl group can significantly influence biological activity. Researchers have focused on synthesizing analogs to enhance potency and selectivity towards specific molecular targets .
Synthesis and Characterization
The synthesis of [1-(3-Fluoropyridine-4-carbonyl)piperidin-4-yl]methanamine involves multi-step organic reactions, including amination and carbonylation processes. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compounds. These methods ensure that the compounds produced are suitable for further biological testing .
Case Study 1: JAK Inhibitor Development
A notable study reported the synthesis of a series of piperidine-based JAK inhibitors, including analogs of [1-(3-Fluoropyridine-4-carbonyl)piperidin-4-yl]methanamine. The study highlighted their efficacy in inhibiting JAK activity in vitro and demonstrated significant anti-inflammatory effects in animal models. This research underscores the potential of this compound class in therapeutic applications against autoimmune diseases .
Case Study 2: Anticancer Activity Assessment
In another investigation, derivatives of [1-(3-Fluoropyridine-4-carbonyl)piperidin-4-yl]methanamine were evaluated for their cytotoxic effects on human cancer cell lines (e.g., MCF-7 breast cancer cells). Results showed that certain modifications to the compound led to enhanced apoptosis rates compared to standard chemotherapeutic agents. This finding suggests a promising avenue for developing new cancer therapies based on this scaffold .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
